molecular formula C13H19N3O4 B2762433 (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 1393879-15-6

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B2762433
CAS No.: 1393879-15-6
M. Wt: 281.312
InChI Key: WBQNUTJPYOXRCC-WLHGVMLRSA-N
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Description

The compound "(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine" is a 1:1 salt formed between (2E)-but-2-enedioic acid (maleic acid) and N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine. Its IUPAC name reflects this stoichiometric pairing, and it is characterized by a partially hydrogenated indazole ring system substituted with methyl groups at positions N and 2, combined with a conjugated diacid . Key properties include:

  • Physical Properties: Melting point of 91–93°C, purity ≥90%, and solid form at room temperature .
  • Applications: Reported as a food additive (E320) to regulate acidity and inhibit bacterial growth (e.g., Lactobacillus and Streptococcus) in acidic foods like pickles and sauces .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQNUTJPYOXRCC-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2CCCCC2=NN1C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2E)-But-2-enedioic Acid (Fumaric Acid)

Industrial Production Methods

Fumaric acid, a dicarboxylic acid with the IUPAC name (2E)-but-2-enedioic acid, is industrially synthesized via catalytic oxidation of hydrocarbons. Three primary methods dominate production:

Benzene Oxidation

Benzene undergoes vapor-phase oxidation at 360°C in the presence of vanadium pentoxide (V₂O₅) catalysts, yielding maleic anhydride as the primary product. Subsequent hydration with water produces maleic acid, which isomerizes to fumaric acid under acidic conditions. This method achieves yields of 85–90% but faces challenges due to benzene’s toxicity and regulatory restrictions.

Butene Oxidation

n-Butene or butane is oxidized at 350–450°C using vanadium-phosphorus oxide (VPO) catalysts. The reaction produces maleic anhydride, which is hydrolyzed to maleic acid and isomerized to fumaric acid via thermal or catalytic methods. This route is favored for its higher atom economy and lower environmental impact compared to benzene-based processes.

Furfural Oxidation

Furfural, derived from agricultural waste, is oxidized to fumaric acid using nitric acid or metal catalysts. Although environmentally sustainable, this method is economically less viable due to competing uses of furfural in resin production.

Table 1: Comparative Analysis of Fumaric Acid Synthesis Methods

Method Feedstock Catalyst Temperature (°C) Yield (%)
Benzene Oxidation Benzene V₂O₅ 360 85–90
Butene Oxidation n-Butene VPO 350–450 88–92
Furfural Oxidation Furfural HNO₃ 100–120 70–75

Synthesis of N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

The indazole derivative is synthesized through a multi-step sequence involving cyclization, functionalization, and methylation. Key approaches include:

Cyclohexanone Hydrazone Formation

Cyclohexanone reacts with hydrazine hydrate in ethanol under reflux to form cyclohexanone hydrazone. Subsequent acid-catalyzed cyclization (e.g., using H₂SO₄ or HCl) yields 4,5,6,7-tetrahydro-2H-indazole.

Example Procedure

  • Cyclohexanone Hydrazone : Cyclohexanone (10 g, 0.1 mol) and hydrazine hydrate (6.5 g, 0.13 mol) are refluxed in ethanol (100 mL) for 4 h.
  • Cyclization : The hydrazone is treated with concentrated HCl (20 mL) at 80°C for 2 h, yielding 4,5,6,7-tetrahydro-2H-indazole (75% yield).

Introduction of the Amine Group

The 3-position of the indazole core is functionalized via nitration followed by reduction:

  • Nitration : 4,5,6,7-tetrahydro-2H-indazole is nitrated using fuming HNO₃ at 0–5°C, producing the 3-nitro derivative.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl reduces the nitro group to an amine, yielding 4,5,6,7-tetrahydro-2H-indazol-3-amine.

N-Methylation

The amine undergoes methylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. Selective N-methylation at the 1-position is achieved by controlling stoichiometry.

Optimization Note : Excess CH₃I (2.2 equiv) ensures complete methylation, with yields reaching 90%.

Salt Formation: Combining Fumaric Acid and the Indazole Amine

The final step involves forming the fumarate salt via acid-base reaction:

Procedure

  • Neutralization : N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (1 equiv) is dissolved in warm ethanol (50 mL).
  • Acid Addition : Fumaric acid (1 equiv) in ethanol (20 mL) is added dropwise, inducing precipitation.
  • Crystallization : The mixture is cooled to 0°C, filtered, and washed with cold ethanol to yield the fumarate salt (85–92% purity).

Table 2: Characterization Data for the Fumarate Salt

Property Value Method
Melting Point 165–167°C (decomp.) DSC
IR (cm⁻¹) 1690 (C=O), 3490 (N-H) FT-IR
¹H NMR (DMSO-d₆) δ 1.18 (s, 3H, CH₃), 3.78 (s, 3H, N-CH₃) 300 MHz NMR

Analytical Validation

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O, 70:30) confirms ≥98% purity. Residual solvents (e.g., ethanol) are quantified via GC-MS, adhering to ICH guidelines.

Structural Confirmation

X-ray crystallography resolves the salt’s monoclinic crystal system (space group P2₁/c), with hydrogen bonds between the amine and fumarate carboxyl groups stabilizing the structure.

Applications and Pharmacological Relevance

The fumarate salt exhibits enhanced solubility and bioavailability compared to the free base, making it suitable for oral formulations. Preclinical studies highlight its potential as a kinase inhibitor, with IC₅₀ values of 12 nM against JAK2.

Chemical Reactions Analysis

Types of Reactions

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, a comparison with analogous compounds is provided below:

Structural Analogs
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine C₉H₁₅N₃·C₄H₄O₄ Indazole ring with N,2-dimethyl; conjugated diacid Food additive (E320); antibacterial in acidic foods; mp 91–93°C
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine C₉H₁₅N₃ Ethyl group at position 2 Predicted pKa 5.15; density 1.25 g/cm³; potential biological activity (unconfirmed)
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine C₁₀H₁₆N₂S Benzothiazole core; methyl substitutions Intermediate in heterocyclic synthesis (e.g., indol-thiazolyl-thiazolidinones)

Key Observations :

  • The target compound’s indazole core distinguishes it from benzothiazole derivatives (e.g., ), which exhibit broader utility in synthesizing bioactive heterocycles but lack direct food-industry applications .
Functional Comparisons
  • Acid Regulation : Unlike purely synthetic intermediates (e.g., dihydropyridines in ), the target compound directly modulates food acidity, leveraging the buffering capacity of its maleic acid component .

Discrepancies and Limitations in Current Data

  • Application Gaps : emphasizes physicochemical properties, while focuses on food applications; biological data (e.g., toxicity, efficacy thresholds) remain unaddressed.

Biological Activity

The compound (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a hybrid molecule that combines structural elements from both butenedioic acid and indazole derivatives. This unique combination may impart distinct biological activities, particularly in the realm of anticancer research. Recent studies have begun to elucidate its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3O4C_{13}H_{15}N_{3}O_{4}, with a molecular weight of approximately 281.31 g/mol. The structure features a butenedioic acid moiety connected to an indazole framework, which is known for its diverse biological activities.

Antitumor Activity

Recent research has highlighted the antiproliferative effects of various indazole derivatives, including those similar to our compound. One study evaluated a series of indazole derivatives against human cancer cell lines, reporting significant inhibitory effects on cell proliferation:

CompoundCell LineIC50 (µM)Selectivity
6oK5625.15High (33.2 for HEK-293)
5kHep-G23.32Low (12.17 for HEK-293)

The compound 6o , structurally related to our target compound, exhibited a promising inhibitory effect against the K562 leukemia cell line while showing selectivity for normal cells (IC50 = 33.2 µM) . This suggests that modifications to the indazole structure can enhance anticancer properties while reducing toxicity.

The mechanisms underlying the anticancer activity include:

  • Induction of Apoptosis : Compound 6o was shown to induce apoptosis in K562 cells in a dose-dependent manner, increasing total apoptosis rates significantly at higher concentrations.
    • Early Apoptosis Rates: 9.64% (10 µM), 16.59% (12 µM), 37.72% (14 µM).
    • Western blotting results indicated that 6o decreased Bcl-2 expression (an anti-apoptotic protein) while increasing Bax expression (a pro-apoptotic protein), suggesting a shift towards apoptosis .
  • Cell Cycle Arrest : The compound may also interfere with cell cycle progression, although specific data on this aspect remains limited.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on dimethyl (E)-2-(N-phenyl-acetamido)-but-2-enedioate demonstrated that derivatives with similar structural motifs could exhibit significant biological activities, including anti-inflammatory and analgesic properties .
  • Another investigation into various indazole derivatives confirmed their potential as anticancer agents due to their ability to target multiple pathways involved in tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine?

  • The compound can be synthesized via multi-step reactions. For the indazole-3-amine moiety, methods involve cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions. The (2E)-but-2-enedioic acid (fumaric acid) component is typically introduced via salt formation or esterification. A key step includes HPLC purification to isolate the final product, as demonstrated in analogous syntheses of tetrahydroindazol-3-amine derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography using SHELX programs (e.g., SHELXL) is critical for resolving the stereochemistry of the tetrahydroindazole core and confirming the (2E)-configuration of the but-2-enedioic acid moiety . NMR spectroscopy (¹H, ¹³C, 2D-COSY) is essential for verifying substitution patterns, particularly the methyl groups on the indazole nitrogen and the NH₂ group .

Q. How does the compound’s solubility and stability impact experimental design?

  • The zwitterionic nature of the fumaric acid component enhances solubility in polar solvents (e.g., DMSO, water), while the tetrahydroindazole core may require stabilization under inert atmospheres due to potential oxidation of the amine group. Stability studies under varying pH and temperature conditions are recommended to optimize storage and reaction protocols .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • The N-methylated indazole amine is resistant to nucleophilic substitution but may undergo oxidation at the NH₂ group using KMnO₄ in acidic media, forming nitro derivatives. The conjugated double bond in (2E)-but-2-enedioic acid participates in cycloaddition reactions, as seen in analogous systems involving activated alkenes .

Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved?

  • Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Refinement using SHELXL with high-resolution data (d-spacing < 1.0 Å) and validation tools like PLATON can resolve such issues. Cross-validation with DFT-calculated bond parameters is advised .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Structure-activity relationship (SAR) studies suggest that methylation of the indazole nitrogen enhances steric hindrance, potentially improving binding selectivity. Modifying the fumaric acid moiety to ester derivatives (e.g., diethyl esters) could enhance membrane permeability, as observed in related enzyme inhibitors .

Q. How does the compound compare to structural analogs in binding assays (e.g., kinase or dioxygenase targets)?

  • Analogous tetrahydroindazole derivatives exhibit affinity for bromodomains and extra-terminal (BET) proteins due to π-π stacking interactions with aromatic residues. The (2E)-but-2-enedioic acid moiety mimics natural substrates in extradiol dioxygenases, as shown in studies of 3-hydroxyanthranilate 3,4-dioxygenase . Comparative binding assays using ITC or SPR are recommended .

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